4-Bromo-3-chloro-2-nitroaniline

Vue d'ensemble

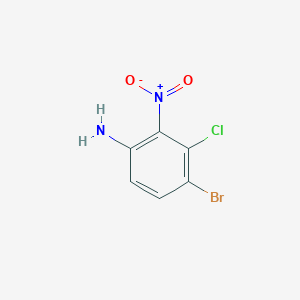

Description

4-Bromo-3-chloro-2-nitroaniline is an organic compound with the molecular formula C6H4BrClN2O2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and nitro groups. This compound is known for its yellow to orange crystalline appearance and is soluble in various organic solvents such as ethanol, methanol, and dimethylformamide .

Mécanisme D'action

Target of Action

It is known that nitroanilines, in general, can interact with various biological targets, including enzymes and receptors, depending on their specific chemical structure and the presence of functional groups .

Mode of Action

The mode of action of 4-Bromo-3-chloro-2-nitroaniline involves several steps . First, a nitration reaction occurs, followed by the conversion of the nitro group to an amine, and finally, a bromination . The nitro group is meta directing, meaning it influences the position of the subsequent substitution on the benzene ring . The conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .

Biochemical Pathways

Nitroanilines can potentially affect various biochemical pathways due to their reactivity and ability to form different metabolites .

Pharmacokinetics

The pharmacokinetic properties of this compound include high gastrointestinal absorption and the ability to permeate the blood-brain barrier . It is an inhibitor of CYP2C19 and CYP2C9, which are important enzymes involved in drug metabolism . The compound has a log P value (a measure of lipophilicity) of 1.37 (iLOGP), indicating moderate lipophilicity . This can influence its distribution in the body and its ability to cross biological membranes .

Result of Action

Nitroanilines can potentially cause various effects at the molecular and cellular level, depending on their specific chemical structure and the biological targets they interact with .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability can be affected by temperature, light, and pH . Its efficacy can also be influenced by the presence of other substances that can interact with it or alter its pharmacokinetics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Bromo-3-chloro-2-nitroaniline involves the nitration of 4-bromo-3-chloroaniline. The process typically includes the following steps:

Nitration: 4-Bromo-3-chloroaniline is dissolved in a mixture of concentrated sulfuric acid and nitric acid. The reaction mixture is cooled to maintain a temperature below 10°C to control the exothermic reaction.

Purification: The crude product is then purified through recrystallization using solvents like ethanol or methanol to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-3-chloro-2-nitroaniline undergoes various chemical reactions, including:

Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO) for nucleophilic aromatic substitution.

Major Products Formed

Reduction: 4-Bromo-3-chloro-2-aminoaniline.

Substitution: Depending on the nucleophile, products like 4-methoxy-3-chloro-2-nitroaniline or 4-tert-butoxy-3-chloro-2-nitroaniline can be formed.

Applications De Recherche Scientifique

4-Bromo-3-chloro-2-nitroaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

The combination of these substituents allows for more diverse chemical transformations and applications in various fields .

Activité Biologique

4-Bromo-3-chloro-2-nitroaniline is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This compound, characterized by its molecular formula and a molecular weight of approximately 251.47 g/mol, features a unique arrangement of bromine, chlorine, and nitro groups attached to an aniline structure. The following sections detail its biological activities, including antimicrobial properties, anticancer potential, and interaction with biological macromolecules.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effectiveness in inhibiting bacterial growth.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer activity . Research indicates that compounds with similar structures often exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of this compound on human cancer cell lines, the following results were observed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 µM |

| MCF-7 (breast cancer) | 20 µM |

| A549 (lung cancer) | 25 µM |

The compound exhibited significant cytotoxicity, indicating its potential as an anticancer agent .

The biological activity of this compound may be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest that it may influence enzyme activity and stability through specific binding interactions.

Interaction Studies

Research has focused on the binding affinity of this compound with various enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain enzymes linked to cancer progression and bacterial metabolism, which could explain its dual role as both an antimicrobial and anticancer agent .

Toxicological Profile

While exploring the biological activity of this compound, it is crucial to consider its toxicological profile. Studies indicate that the compound does not significantly increase methaemoglobin levels nor does it exhibit mutagenic properties in standard assays. However, metabolites formed during its metabolism may pose systemic toxicity risks.

Table 2: Toxicological Findings

| Test Type | Result |

|---|---|

| Mutagenicity (Micronucleus Assay) | Negative |

| Acute Toxicity | LD50 > 2000 mg/kg |

| Systemic Toxicity | Potential due to metabolites |

These findings highlight the need for further investigation into the safety profile of this compound before clinical applications can be considered .

Propriétés

IUPAC Name |

4-bromo-3-chloro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQFJUGCVNFUHRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)[N+](=O)[O-])Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650251 | |

| Record name | 4-Bromo-3-chloro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000573-99-8 | |

| Record name | 4-Bromo-3-chloro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-chloro-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.